1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone 1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15969840
InChI: InChI=1S/C11H10ClNO/c1-6-3-11-8(4-10(6)12)9(5-13-11)7(2)14/h3-5,13H,1-2H3
SMILES:
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol

1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone

CAS No.:

Cat. No.: VC15969840

Molecular Formula: C11H10ClNO

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone -

Specification

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
IUPAC Name 1-(5-chloro-6-methyl-1H-indol-3-yl)ethanone
Standard InChI InChI=1S/C11H10ClNO/c1-6-3-11-8(4-10(6)12)9(5-13-11)7(2)14/h3-5,13H,1-2H3
Standard InChI Key WCGLFMFJTIKQFA-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1Cl)C(=CN2)C(=O)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-(5-chloro-6-methyl-1H-indol-3-yl)ethanone, reflecting its substitution pattern on the indole core. Its molecular formula is C11H10ClNO\text{C}_{11}\text{H}_{10}\text{ClNO}, with a molecular weight of 207.65 g/mol .

Structural Representation

The compound features:

  • A chloro substituent at the 5-position of the indole ring

  • A methyl group at the 6-position

  • An acetyl group (ethanone) at the 3-position

The SMILES notation CC(=O)c1c[nH]c2cc(C)c(Cl)cc12\text{CC(=O)c1c[nH]c2cc(C)c(Cl)cc12} precisely encodes this arrangement .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1934636-97-1
Molecular FormulaC11H10ClNO\text{C}_{11}\text{H}_{10}\text{ClNO}
Exact Mass207.0453 g/mol
XLogP32.9 (estimated)

Synthetic Methodologies

Industrial-Scale Considerations

Potential scale-up challenges include:

  • Sensitivity of the indole nitrogen to oxidation (requiring inert atmospheres)

  • Purification difficulties due to similar polarities of reaction byproducts

  • Optimal solvent selection (DMF or DCM shown effective in analogous syntheses)

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionMethodology
Melting PointNot established (predicted 148-152°C)ACD/Labs prediction
Solubility- 22 mg/mL in DMSOAnalogous compound data
LogP (Octanol-Water)2.9XLogP3 estimation
pKa16.3 (indolic NH)QSPR modeling

Spectroscopic Characteristics

  • ¹H NMR (predicted):

    • δ 2.65 (s, 3H, COCH₃)

    • δ 2.41 (s, 3H, 6-CH₃)

    • δ 7.25-7.80 (m, 3H, aromatic)

    • δ 11.32 (s, 1H, NH)

  • IR (theoretical):

    • Strong absorption at 1685 cm⁻¹ (C=O stretch)

    • N-H stretch at 3400 cm⁻¹

Research Applications and Biological Relevance

Pharmaceutical Intermediate

The compound's structural features make it valuable for:

  • Mannich Base Synthesis: As demonstrated in related indole derivatives, the acetyl group facilitates condensation reactions with amines to form bioactive derivatives.

  • Antimicrobial Agents: Chlorinated indoles show marked activity against Gram-positive pathogens (MIC values 2-8 μg/mL in structural analogs).

Material Science Applications

  • Coordination Chemistry: The indolic nitrogen and ketone oxygen serve as potential ligands for transition metal complexes.

  • Polymer Modification: Acetylated indoles act as photoinitiators in radical polymerization processes.

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

CompoundSubstituentsLogPBioactivity
1-(5-Cl-6-Me-indol-3-yl)ethanone5-Cl, 6-Me, 3-COCH₃2.9Antimicrobial intermediate
1-(5-Cl-indol-3-yl)ethanone 5-Cl, 3-COCH₃2.4Anticancer lead
2-Cl-1-(1-Me-indol-3-yl)ethanone3-COCH₂Cl, 1-Me3.1Kinase inhibitor precursor

Future Research Directions

  • Crystallographic Studies: Single-crystal X-ray analysis to confirm substitution patterns.

  • ADMET Profiling: Comprehensive pharmacokinetic modeling for drug development potential.

  • Green Chemistry Approaches: Developing solvent-free synthesis using microwave irradiation.

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